molecular formula C17H31N3O3 B2469509 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea CAS No. 2034342-73-7

1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2469509
CAS No.: 2034342-73-7
M. Wt: 325.453
InChI Key: YYVODWIYIVAUJQ-UHFFFAOYSA-N
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Description

1-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea is a synthetic urea derivative with the CAS number 2034342-73-7 and a molecular formula of C17H31N3O3 . It has a molecular weight of 325.45 g/mol . Computational analysis indicates this molecule features a topological polar surface area of 62.8 Ų and an estimated XLogP of 1 , properties that are often assessed in early drug discovery for their influence on a compound's bioavailability. The structure incorporates a piperidine ring, a common feature in pharmaceuticals , linked to both tetrahydropyran (oxan) and tetrahydrofuran (oxolan) heterocyclic groups via a urea connector. Urea-containing compounds are significant in medicinal chemistry research. For instance, structurally related 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds have been investigated as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme, a target for anti-inflammatory and analgesic therapies . Furthermore, recent research explores urea derivatives as potential FabI inhibitors for use against methicillin-resistant Staphylococcus aureus (MRSA) . While the specific biological profile of this compound requires further investigation, its complex molecular architecture makes it a valuable chemical entity for various research applications, including as a building block in medicinal chemistry, a candidate for high-throughput screening, or a tool compound in chemical biology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c21-17(19-13-16-2-1-9-23-16)18-12-14-3-7-20(8-4-14)15-5-10-22-11-6-15/h14-16H,1-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVODWIYIVAUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-ylmethanol

The synthesis begins with piperidin-4-ylmethanol, which undergoes alkylation with oxan-4-yl bromide under basic conditions. In a representative procedure, piperidin-4-ylmethanol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) and treated with oxan-4-yl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 80°C for 12 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 1-(oxan-4-yl)piperidin-4-yl)methanol as a colorless oil (yield: 78%).

Conversion to the Corresponding Amine

The alcohol intermediate is converted to the amine via a two-step sequence. First, the hydroxyl group is mesylated using methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The resulting mesylate is isolated and subsequently displaced with sodium azide (2.0 equiv) in DMF at 60°C for 6 hours. The azide intermediate is reduced using lithium aluminum hydride (LAH, 3.0 equiv) in tetrahydrofuran (THF) at reflux, affording 1-(oxan-4-yl)piperidin-4-yl)methylamine as a white solid (overall yield: 65%).

Synthesis of (Oxolan-2-yl)methylamine

Functionalization of Oxolan-2-ylmethanol

Oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol) is converted to its mesylate derivative using methanesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C. The mesylate is treated with sodium azide (2.0 equiv) in DMF at 50°C for 8 hours, yielding (oxolan-2-yl)methyl azide. Catalytic hydrogenation (H₂, 10% Pd/C) in methanol at ambient pressure reduces the azide to (oxolan-2-yl)methylamine (yield: 82%).

Urea Formation Strategies

Triphosgene-Mediated Coupling

A widely employed method involves the use of triphosgene as a carbonyl source. In a typical procedure, 1-(oxan-4-yl)piperidin-4-yl)methylamine (1.0 equiv) is dissolved in dry dichloromethane and cooled to 0°C. Triphosgene (0.33 equiv) is added dropwise, followed by stirring for 30 minutes. (Oxolan-2-yl)methylamine (1.0 equiv) is then introduced, and the reaction is warmed to room temperature overnight. The mixture is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated. Purification via flash chromatography (ethyl acetate/methanol 9:1) yields the target urea as a crystalline solid (yield: 70%).

Carbonyldiimidazole (CDI) Activation

Alternative approaches utilize carbonyldiimidazole (CDI) to activate one amine prior to coupling. (Oxolan-2-yl)methylamine (1.0 equiv) is treated with CDI (1.2 equiv) in THF at room temperature for 2 hours, forming the corresponding imidazolide. 1-(Oxan-4-yl)piperidin-4-yl)methylamine (1.0 equiv) is added, and the reaction is stirred for 12 hours. The urea product is isolated after aqueous workup and recrystallization from ethanol/water (yield: 68%).

Optimization and Analytical Characterization

Reaction Condition Screening

Comparative studies reveal that triphosgene-mediated coupling affords higher yields (70–75%) than CDI activation (65–68%), albeit with stricter moisture control requirements. Solvent screening identifies dichloromethane as optimal for triphosgene, while THF is preferred for CDI-mediated reactions.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.60 (m, 4H, piperidine-CH₂), 1.70–1.85 (m, 4H, oxane-CH₂), 2.30–2.45 (m, 2H, NCH₂), 3.30–3.50 (m, 6H, oxolane-OCH₂ and piperidine-NCH₂), 4.00–4.15 (m, 2H, urea-NH), 4.80–4.90 (m, 1H, oxolane-CH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 24.5, 28.3 (piperidine-C), 67.8 (oxane-OCH₂), 72.1 (oxolane-OCH₂), 158.9 (urea-C=O).
  • HRMS (ESI+) : m/z calculated for C₁₇H₂₉N₃O₃ [M+H]⁺: 330.2124; found: 330.2128.

Mechanistic Insights and Side Reactions

Competitive Pathways

Symmetrical urea formation is a common side reaction, occurring when excess triphosgene or inadequate stoichiometric control permits bis-alkylation. This is mitigated by slow addition of triphosgene and maintaining a 1:1 amine ratio.

Role of Base

In CDI-mediated reactions, the use of Hunig’s base (diisopropylethylamine) suppresses imidazole byproduct formation, enhancing urea purity.

Scale-Up Considerations

Kilogram-scale synthesis employs continuous flow reactors for triphosgene reactions, improving safety and reproducibility. Process analytical technology (PAT) monitors intermediate azide reduction to prevent exothermic hazards.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. It can be utilized as an intermediate in organic synthesis, allowing chemists to explore new chemical reactions and pathways. The presence of multiple functional groups facilitates various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

In biological studies, 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea is investigated for its potential biological activity. Research indicates that it may interact with specific biological macromolecules, influencing cellular processes and signaling pathways. Understanding these interactions can provide insights into the compound's role in cellular functions and disease mechanisms.

Medicine

The therapeutic potential of this compound is being explored in various medical applications. Its ability to modulate biological activity suggests that it could serve as a drug candidate for treating diseases such as cancer or neurological disorders. Ongoing studies aim to elucidate its pharmacological properties and mechanisms of action, which could lead to the development of new therapeutic agents.

Industry

This compound may also find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials that exhibit desirable characteristics for industrial applications.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Material Science Applications : Investigations into the use of this compound in creating novel polymers have shown promise in enhancing material strength and durability.

Mechanism of Action

The mechanism of action of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets within biological systems. This can include binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxane-containing molecules. Examples include:

Uniqueness

The uniqueness of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

The compound 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea , also referred to as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials, supported by recent studies and findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C_{12}H_{20}N_{2}O_{3}
  • IUPAC Name : this compound
  • Molecular Weight : 228.30 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including antibacterial activity and enzyme inhibition.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and oxazolidine rings have shown effectiveness against bacterial strains such as Salmonella typhi and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound AS. typhi1510
Compound BE. coli1220
Compound CS. aureus185

Enzyme Inhibition

Enzyme inhibition studies have revealed that similar piperidine derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative disorders, while urease inhibitors are crucial for managing urinary infections and certain gastric conditions.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14±0.003
Compound BUrease1.13±0.003
Compound CAcetylcholinesterase6.28±0.003

Case Studies and Research Findings

  • Study on Piperidine Derivatives :
    A study synthesized a series of piperidine derivatives and evaluated their biological activities. The results indicated that compounds with the oxan structure exhibited moderate to strong antibacterial activity against various strains, with some derivatives showing IC50 values significantly lower than the standard reference .
  • In Silico Docking Studies :
    Computational studies have provided insights into the binding interactions between the synthesized compounds and target enzymes or receptors. These studies suggest that the presence of the oxan moiety enhances binding affinity, potentially leading to increased biological activity .
  • Pharmacological Applications :
    The pharmacological behavior of similar compounds has been associated with various therapeutic effects, including anti-inflammatory and anticancer activities. The structural similarities with known bioactive compounds suggest potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and oxane (tetrahydropyran) moieties. A common approach is coupling via urea bond formation using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. For example, intermediates like 1-(oxan-4-yl)piperidin-4-ylmethanamine and (oxolan-2-yl)methyl isocyanate may be reacted in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to isocyanate) and pH (neutral to slightly basic) to avoid hydrolysis of the isocyanate .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry, particularly distinguishing between piperidine and oxane ring substituents. Mass spectrometry (HRMS-ESI) validates molecular weight, while HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% typically required for pharmacological studies). Differential scanning calorimetry (DSC) can detect polymorphic forms, which are relevant for stability studies .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS at pH 7.4) is limited due to its lipophilic heterocyclic motifs. Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations enhance solubility for in vitro assays. Stability studies (24–72 hours at 37°C) show degradation <10% in PBS but accelerated hydrolysis under acidic conditions (pH <4), likely due to urea bond cleavage. Storage at –20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can structural modifications of the piperidine-oxane core improve target binding affinity, and what computational tools validate these hypotheses?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like GPCRs or kinases. For example, replacing oxane with a morpholine ring increases polarity, potentially enhancing solubility but reducing membrane permeability. Free energy perturbation (FEP) calculations quantify binding energy changes. Experimental validation via surface plasmon resonance (SPR) or radioligand displacement assays is critical to confirm computational predictions .

Q. How to resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific expression of metabolizing enzymes. A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., 10 µM ATP for kinase inhibition).
  • Using isogenic cell lines to control for genetic variability.
  • Profiling metabolite formation via LC-MS to identify active/inactive derivatives.
    Cross-referencing with structural analogs (e.g., Pfizer’s urea-based kinase inhibitors) can contextualize results .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its in vitro potency?

  • Methodological Answer : Balancing logP (2–4) and topological polar surface area (TPSA <90 Ų) improves oral bioavailability. Prodrug approaches (e.g., masking the urea as a carbamate) enhance permeability, with enzymatic cleavage in vivo. Microsomal stability assays (human liver microsomes) identify metabolic hotspots; fluorination at the piperidine C4 position reduces CYP3A4-mediated oxidation. In vivo PK/PD studies in rodents validate these modifications .

Q. How can computational modeling guide the design of enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict transition states for asymmetric reactions. Chiral auxiliaries or organocatalysts (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during urea bond formation. High-throughput screening of reaction conditions (temperature, solvent polarity) combined with circular dichroism (CD) spectroscopy monitors enantiomeric excess (ee) .

Data Contradiction and Experimental Design

Q. How to address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Methodological Answer : Contradictions may stem from differences in cell proliferation rates or efflux pump expression (e.g., P-gp). Design experiments using:

  • Parallel assays : Test cytotoxicity in paired cancer/normal lines (e.g., MCF-7 vs. MCF-10A).
  • Pharmacological inhibitors : Co-treat with verapamil (P-gp inhibitor) to assess transporter effects.
  • Transcriptomics : RNA-seq identifies differential expression of apoptosis-related genes (e.g., Bcl-2, Bax) .

Q. What experimental controls are essential when studying this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Include:

  • Negative controls : Inactive analogs (e.g., urea replaced with amide) to isolate urea-specific effects.
  • Positive controls : Known modulators of the target pathway (e.g., staurosporine for kinase inhibition).
  • Vehicle controls : DMSO at equivalent concentrations to rule out solvent artifacts.
    CRISPR-Cas9 knockout models confirm target specificity .

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